REACTION_CXSMILES
|
[CH:1]([N:14]1[CH2:19][CH2:18][N:17]([CH2:20][C:21]([CH2:23]Cl)=[CH2:22])[CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:25]1[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1.O>C(O)C>[CH:1]([N:14]1[CH2:19][CH2:18][N:17]([CH2:20][C:21]([CH2:23][N:25]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]2)=[CH2:22])[CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
1-benzhydryl-4-(2-chloromethyl-2-propenyl)-piperazine
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CC(=C)CCl
|
Name
|
|
Quantity
|
6.98 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated until it
|
Type
|
DISSOLUTION
|
Details
|
has dissolved completely
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
is conditioned to room temperature
|
Type
|
CUSTOM
|
Details
|
the ethanol is removed by distillation
|
Type
|
CUSTOM
|
Details
|
The resulting crude reaction product
|
Type
|
CUSTOM
|
Details
|
is obtained which
|
Type
|
FILTRATION
|
Details
|
is then filtered
|
Type
|
WASH
|
Details
|
washed abundantly with water
|
Type
|
CUSTOM
|
Details
|
By recrystallization from ethanol, 7.4 g crystals of 1-benzhydryl-4-(2-(1-piperidinylmethyl)-2-propenyl)-piperazine (I, R1 =benzhydryl, R2 =2-(1-piperidinylmethyl-2-propenyl)
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CC(=C)CN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |